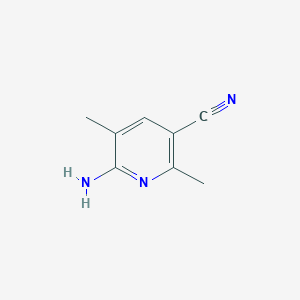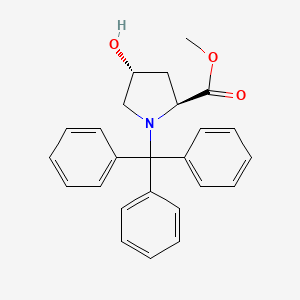
Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester is a chemical compound with the molecular formula C25H25NO3 and a molecular weight of 387.47 g/mol . It is primarily used in proteomics research and is known for its role as a chiral building block in the synthesis of various pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester typically involves the protection of the hydroxyl group of trans-4-hydroxy-L-proline followed by esterification. One common method includes the use of triphenylmethyl chloride (trityl chloride) to protect the hydroxyl group, followed by methylation of the carboxyl group using methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar protection and esterification techniques. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The trityl protecting group can be removed under acidic conditions to yield the free hydroxyl compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are employed to remove the trityl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of trans-4-hydroxy-L-proline methyl ester.
Aplicaciones Científicas De Investigación
Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:
Chemistry: Used as a chiral building block in the synthesis of various pharmaceuticals.
Biology: Employed in the study of enzymatic reactions and protein synthesis.
Medicine: Utilized in the development of neuroexcitatory kainoids and antifungal echinocandins.
Industry: Applied in the production of chiral ligands for enantioselective ethylation of aldehydes.
Mecanismo De Acción
The mechanism of action of trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester involves its role as a chiral building block. It interacts with various enzymes and proteins, influencing their activity and stability. The compound’s hydroxyl group can participate in hydrogen bonding, while the trityl group provides steric protection, enhancing the compound’s stability and reactivity .
Comparación Con Compuestos Similares
Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester can be compared with other similar compounds such as:
Trans-4-hydroxy-L-proline: A major amino acid in collagen proteins, used in the synthesis of pharmaceuticals and as a chiral building block.
N-Boc-trans-4-hydroxy-L-proline methyl ester: Used in the synthesis of analogues based on Met residue replacement by 4-amino-proline scaffold.
The uniqueness of this compound lies in its trityl protecting group, which provides enhanced stability and reactivity compared to other similar compounds .
Propiedades
Número CAS |
129430-94-0 |
|---|---|
Fórmula molecular |
C25H25NO3 |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
methyl (2S,4R)-4-hydroxy-1-tritylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C25H25NO3/c1-29-24(28)23-17-22(27)18-26(23)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22-23,27H,17-18H2,1H3/t22-,23+/m1/s1 |
Clave InChI |
HZCWALJOVVPETG-PKTZIBPZSA-N |
SMILES isomérico |
COC(=O)[C@@H]1C[C@H](CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
SMILES canónico |
COC(=O)C1CC(CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)
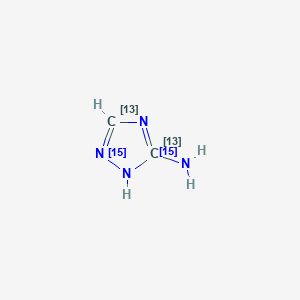

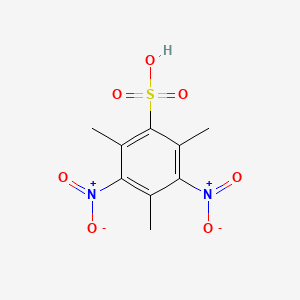


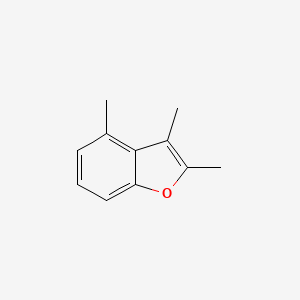

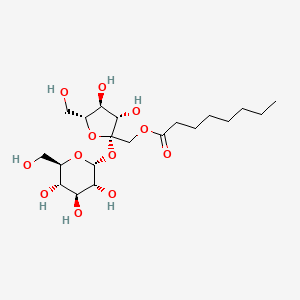

![[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13817141.png)
